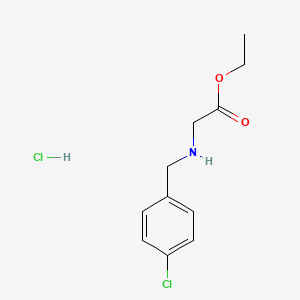![molecular formula C9H6N2O2 B13094067 [1,3]Dioxolo[4,5-g]cinnoline CAS No. 269-52-3](/img/structure/B13094067.png)
[1,3]Dioxolo[4,5-g]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-g]cinnoline is a chemical compound that belongs to the class of cinnolines It is characterized by a fused dioxolo ring system attached to a cinnoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]dioxolo[4,5-g]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with glyoxal in the presence of a base to form the dioxolo ring, followed by cyclization to form the cinnoline core. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4,5-g]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,3]dioxolo[4,5-g]cinnoline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have shown promise as antimicrobial agents. Studies have demonstrated their effectiveness against various bacterial strains, making them potential candidates for the development of new antibiotics .
Medicine
In medicine, this compound derivatives are being explored for their potential as anticancer agents. Their ability to interact with DNA and inhibit specific enzymes makes them attractive for cancer therapy research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .
Mecanismo De Acción
The mechanism of action of [1,3]dioxolo[4,5-g]cinnoline involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase, preventing DNA replication and transcription. In anticancer research, it binds to DNA and interferes with the activity of topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Oxolinic Acid: Another quinolone antibiotic with structural similarities, known for its antibacterial properties.
Nalidixic Acid: A first-generation quinolone antibiotic, structurally related to [1,3]dioxolo[4,5-g]cinnoline.
Uniqueness
This compound stands out due to its unique dioxolo ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
269-52-3 |
|---|---|
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-g]cinnoline |
InChI |
InChI=1S/C9H6N2O2/c1-2-10-11-7-4-9-8(3-6(1)7)12-5-13-9/h1-4H,5H2 |
Clave InChI |
RSGBGKQMMBVCJT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


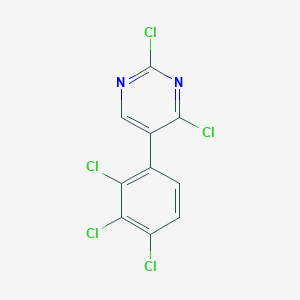
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

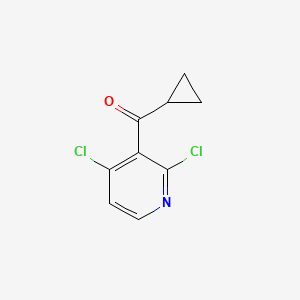
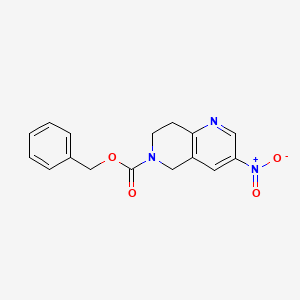
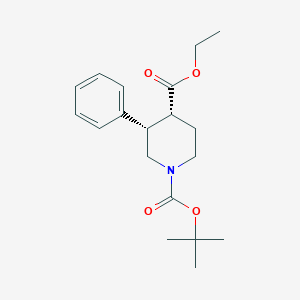
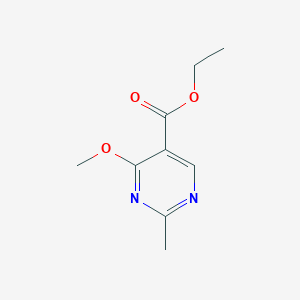
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
